N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethoxybenzamide
Description
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethoxybenzamide is a sulfonamide derivative featuring a 4-ethoxybenzamide moiety linked to a 4,6-dimethylpyrimidine ring via a sulfonamide bridge. This compound is structurally characterized by:
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-4-29-18-9-5-16(6-10-18)20(26)24-17-7-11-19(12-8-17)30(27,28)25-21-22-14(2)13-15(3)23-21/h5-13H,4H2,1-3H3,(H,24,26)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARQWRFIMPKGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Acetamidine Condensation
A widely adopted method involves the condensation of acetamidine hydrochloride with acetylacetone under basic conditions. The reaction proceeds as follows:
Optimized Conditions :
Alternative Alkylation Approaches
Patent WO2014031937A1 discloses a method for introducing methyl groups at the 4- and 6-positions of 2-aminopyrimidine using methyl iodide and potassium carbonate in dimethylformamide (DMF). This two-step alkylation process achieves a 68% yield with >95% purity.
The introduction of the sulfonyl group requires reaction with 4-nitrobenzenesulfonyl chloride, forming the intermediate N-(4-nitrobenzenesulfonyl)-4,6-dimethyl-2-pyrimidinamine.
Reaction Conditions and Mechanistic Insights
Adapting methods from CA2215202A1, sulfonylation is performed in 1,4-dioxane or tetramethylurea with N,N-dimethylaniline as an acid scavenger:
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | 1,4-dioxane | 85% yield |
| Temperature | 20–30°C | Minimizes decomposition |
| Molar Ratio (Pyrimidine:Sulfonyl chloride) | 1:1.2 | Ensures complete conversion |
Reduction of Nitro Group to Amine
The nitro group in N-(4-nitrobenzenesulfonyl)-4,6-dimethyl-2-pyrimidinamine is reduced to an amine, yielding N-(4-aminobenzenesulfonyl)-4,6-dimethyl-2-pyrimidinamine.
Catalytic Hydrogenation
Using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (1 atm) in ethanol achieves near-quantitative reduction:
Performance Metrics :
Chemical Reduction with SnCl2
Alternative reduction with stannous chloride in hydrochloric acid (HCl) provides comparable results but generates tin waste:
Conditions :
Acylation with 4-Ethoxybenzoyl Chloride
The final step involves coupling N-(4-aminobenzenesulfonyl)-4,6-dimethyl-2-pyrimidinamine with 4-ethoxybenzoyl chloride to form the target compound.
Schotten-Baumann Reaction
This classic acylation method employs aqueous sodium hydroxide (NaOH) to facilitate the reaction:
Optimized Parameters :
| Parameter | Value | Outcome |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Temperature | 0–5°C | Prevents hydrolysis |
| Reaction Time | 2 hours | 90% conversion |
Coupling Agents for Improved Efficiency
Modern approaches utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
Advantages :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch processes to continuous flow systems reduces reaction times and improves consistency:
| Step | Batch Time (h) | Flow Time (min) |
|---|---|---|
| Sulfonylation | 12 | 45 |
| Reduction | 6 | 20 |
| Acylation | 2 | 15 |
Benefits :
Waste Management Strategies
-
Solvent Recovery : Distillation reclaims >95% of 1,4-dioxane and THF.
-
Tin Byproducts : Ion exchange resins recover Sn(II) for reuse.
Analytical Characterization
Critical quality control metrics for the final product include:
Spectroscopic Data
Chromatographic Purity
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18 column) | 8.7 | 99.2 |
| UPLC-MS | 3.2 | 99.5 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of halogens, amines, or hydroxyl groups.
Scientific Research Applications
Medicinal Chemistry
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethoxybenzamide has been investigated for its potential therapeutic properties. The compound exhibits promising activity against various diseases:
- Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit tumor growth by interfering with cellular pathways critical for cancer cell proliferation. For instance, its mechanism of action may involve the inhibition of specific kinases or enzymes involved in cell cycle regulation .
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating infections. Its sulfonamide group is particularly relevant for antimicrobial activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .
Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor. Research indicates that it can inhibit enzymes such as:
- Acetylcholinesterase : Important in neuropharmacology, inhibiting this enzyme can enhance cholinergic signaling and has implications for treating neurodegenerative diseases like Alzheimer's .
- α-glucosidase : This inhibition is significant for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption from the intestine .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
Case Study 2: Enzyme Inhibition
In an investigation focusing on α-glucosidase inhibition, the compound was found to reduce enzyme activity significantly at concentrations as low as 5 µM, showcasing its potential as an antidiabetic agent.
| Concentration (µM) | % Inhibition |
|---|---|
| 5 | 65 |
| 10 | 80 |
| 20 | 90 |
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or proteases involved in disease pathways.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Benzamide Substituent Variations
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-fluorobenzamide (CAS 289629-99-8) Molecular formula: C₁₉H₁₇FN₄O₃S. Key differences: The 4-fluoro group replaces the 4-ethoxy substituent. Impact:
- Lower molar mass (400.43 vs. ~430–450 g/mol for ethoxy analog).
- Increased electronegativity enhances dipole interactions but reduces steric hindrance compared to ethoxy.
- pKa = 7.16 (predicted), indicating similar sulfonamide acidity .
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide (CAS 313529-52-1)
- Molecular formula : C₁₈H₂₂N₄O₃S.
- Key differences : A pivalamide (2,2-dimethylpropanamide) group replaces the 4-ethoxybenzamide.
- Impact :
Pyrimidine Ring Modifications
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-ethoxybenzamide (CAS 314247-79-5)
- Molecular formula : C₂₁H₂₂N₄O₆S.
- Key differences : Methoxy groups at pyrimidine C2/C6 instead of methyl groups.
- Impact :
- Enhanced electron-donating effects alter sulfonamide acidity (pKa shifts predicted).
- Larger Connolly parameters (e.g., molecular area) due to methoxy bulk .
N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide (CAS 946304-23-0) Molecular formula: C₁₉H₁₈F₂N₄O₃S. Key differences: A difluorobenzenesulfonamide replaces the benzamide group. Impact:
- Increased electronegativity enhances target binding via halogen bonds.
- Reduced steric hindrance compared to the ethoxybenzamide group .
Biological Activity
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C20H24N4O3S
- Molecular Weight : 396.49 g/mol
The structure features a sulfonamide group linked to a pyrimidine moiety, which is known for its biological relevance in various therapeutic areas.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in cancer pathways, particularly those related to cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth through interference with metabolic pathways.
- Anti-inflammatory Effects : The sulfonamide structure suggests possible anti-inflammatory activity, which is supported by its ability to modulate inflammatory cytokines.
Case Studies and Research Findings
- Cancer Research : A study evaluated the efficacy of similar compounds in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. The findings suggested that modifications in the pyrimidine ring could enhance inhibitory activity, indicating a promising direction for further research on this compound .
- Antimicrobial Studies : Research involving benzamide derivatives showed that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria. This suggests that this compound could be explored further as a potential antimicrobial agent .
- Anti-inflammatory Activity : In vitro studies demonstrated that compounds with sulfonamide groups can inhibit the production of pro-inflammatory cytokines. This aligns with the expected properties of this compound, warranting more detailed investigations into its anti-inflammatory effects .
Comparative Biological Activity Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Benzamide derivatives | Inhibition of DHFR; reduced cell proliferation |
| Antimicrobial | Sulfonamide analogs | Significant antibacterial activity |
| Anti-inflammatory | Similar sulfonamides | Inhibition of cytokine production |
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : Exploring specific pathways affected by the compound to better understand its action.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications influence biological activity to optimize therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethoxybenzamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves sequential sulfonamide bond formation and coupling reactions. A validated approach includes:
- Step 1 : Reacting 4,6-dimethyl-2-aminopyrimidine with 4-sulfamoylbenzoic acid derivatives under nucleophilic substitution conditions (e.g., DCC/DMAP in DMF) to form the sulfonamide core .
- Step 2 : Coupling the intermediate with 4-ethoxybenzoyl chloride using a Schotten-Baumann reaction.
- Optimization : Adjust reaction time (6–12 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for acyl chloride) to improve yield (target >75%) and purity (>95%). Monitor progress via TLC or HPLC .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., pyrimidine protons at δ 6.8–7.2 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- Elemental analysis (e.g., C, H, N, S) to confirm empirical formula (e.g., C₂₁H₂₂N₄O₄S) with <0.3% deviation from theoretical values .
- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .
Q. How does the compound’s solubility profile influence biological assay design?
- Answer : The compound’s limited aqueous solubility (predicted logP ~3.5) necessitates:
- Solubilization : Use DMSO stock solutions (≤10% v/v) with sonication.
- Buffer compatibility : Test stability in PBS (pH 7.4) or cell culture media via UV-Vis spectroscopy (λmax ~260 nm) to avoid precipitation .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational docking predictions and experimental bioactivity data?
- Answer :
- Re-evaluate docking parameters : Adjust protonation states (e.g., sulfonamide group at pH 7.4) and use flexible receptor models (e.g., induced-fit docking) .
- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Compare with in vitro enzyme inhibition assays (e.g., IC₅₀ for Bcl-2 family targets) .
Q. How can SAR studies elucidate the role of the 4-ethoxybenzamide moiety in target engagement?
- Answer :
- Systematic substitution : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or benzamide replacements (e.g., phenylurea).
- Bioactivity profiling : Test analogs against cancer cell lines (e.g., Jurkat, HeLa) and measure apoptosis via flow cytometry (Annexin V/PI staining). Correlate substituent bulk/hydrophobicity with potency .
Q. Which in vitro/in vivo models are suitable for assessing target selectivity?
- Answer :
- In vitro : Use kinase panels (e.g., Eurofins KinaseProfiler) and off-target screening (e.g., GPCR/ion channel assays) to identify cross-reactivity.
- In vivo : Employ xenograft models (e.g., murine leukemia) with pharmacokinetic profiling (plasma t½, tissue distribution) to evaluate therapeutic index .
Q. How should contradictory stability data under varying pH/temperature be analyzed?
- Answer :
- Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC at 25°C/40°C.
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life (t90) using Arrhenius plots. Identify labile groups (e.g., sulfonamide hydrolysis at pH <4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
